molecular formula C7H9NS B561092 4-Ethylpyridine-3-thiol CAS No. 102000-77-1

4-Ethylpyridine-3-thiol

Cat. No.: B561092
CAS No.: 102000-77-1
M. Wt: 139.216
InChI Key: IZRABFAWIRHBES-UHFFFAOYSA-N
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Description

4-Ethylpyridine-3-thiol is a pyridine derivative characterized by an ethyl substituent at the 4-position and a thiol (-SH) group at the 3-position of the pyridine ring. Pyridine derivatives are widely studied for their biological activity, catalytic roles, and applications in material science .

Properties

CAS No.

102000-77-1

Molecular Formula

C7H9NS

Molecular Weight

139.216

IUPAC Name

4-ethylpyridine-3-thiol

InChI

InChI=1S/C7H9NS/c1-2-6-3-4-8-5-7(6)9/h3-5,9H,2H2,1H3

InChI Key

IZRABFAWIRHBES-UHFFFAOYSA-N

SMILES

CCC1=C(C=NC=C1)S

Synonyms

3-Pyridinethiol,4-ethyl-(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key pyridine analogs and their substituents are compared below:

Compound Substituents (Positions) Functional Groups Molecular Formula Molecular Weight (g/mol)
4-Ethylpyridine-3-thiol Ethyl (C4), Thiol (C3) -SH, -C₂H₅ C₇H₉NS 139.22 (calculated)
3-Acetylpyridine Acetyl (C3) -COCH₃ C₇H₇NO 121.14
Compound 2 () Thioacetamide (C2), Cyano (C3) -S-CH₂-CONH₂, -CN C₂₄H₂₁N₃OS 399.51
3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde Chlorophenylthio (C3), Trifluoromethyl (C5), Aldehyde (C2) -S-C₆H₄Cl, -CF₃, -CHO C₁₄H₈ClF₃NOS 345.73

Key Observations :

  • Electronic Effects: The thiol group in this compound enhances nucleophilicity compared to acetyl or cyano groups in analogs .
  • Steric Influence : The ethyl group at C4 provides moderate steric hindrance, unlike bulkier substituents like trifluoromethyl or chlorophenylthio in compounds .

Physicochemical Properties

Data for 3-Acetylpyridine (from ) and inferred properties for this compound:

Property This compound (Inferred) 3-Acetylpyridine
Log Kow (Partition Coefficient) ~1.8 (predicted) 0.68
Water Solubility Moderate (due to -SH polarity) 12.3 g/L (20°C)
pKa ~6.5 (thiol group) ~3.2 (acetyl proton)
Boiling Point ~220°C (estimated) 220–225°C

Notes:

  • The thiol group increases water solubility compared to non-polar substituents like acetyl but reduces it relative to hydrophilic groups (e.g., -OH).
  • The lower pKa of this compound’s -SH group enhances its acidity, favoring reactions like metal chelation or disulfide formation .

Comparison :

  • Thiol-containing pyridines (e.g., this compound) often require controlled conditions to prevent oxidation of -SH to disulfides, unlike acetyl or cyano derivatives .

Research Findings :

  • Thioacetamide-modified pyridines (e.g., Compound 2) exhibit antimicrobial activity, suggesting this compound may share similar bioactivity .
  • Trifluoromethyl groups (as in compounds) enhance metabolic stability compared to ethyl groups, critical in drug design .

Preparation Methods

Reaction Mechanism and Optimization

The MgO nanocatalyst facilitates Knoevenagel condensation between propionaldehyde and malononitrile, followed by nucleophilic attack by the thiol and cyclization to form the pyridine ring. Key parameters include:

ParameterOptimal ConditionYield (Analogous Reaction)
Catalyst loading10 wt% MgO68–85%
SolventEthanolN/A
Temperature80°C70–90%
Reaction time4–6 hoursN/A

Substituting aryl aldehydes with propionaldehyde may require adjusting stoichiometry to favor ethyl group incorporation. The thiol component’s nucleophilicity and stability under reaction conditions are critical; hydrogen sulfide gas necessitates controlled delivery, while alternative thiols (e.g., thiourea) could improve safety.

Functionalization of 4-Ethylpyridine via C–H Activation

4-Ethylpyridine serves as a strategic intermediate for introducing the thiol group at position 3. Recent advances in C–H functionalization, particularly sulfonylation and thiolation, provide pathways for direct modification.

Sulfonylation and Subsequent Reduction

C–H sulfonylation of 4-ethylpyridine using aryl sulfonyl chlorides in the presence of triethylamine (Et3N) and 4-dimethylaminopyridine (DMAP) yields sulfonated derivatives. While this method installs sulfonyl groups at the picolyl position (adjacent to nitrogen), reductive cleavage of the sulfonyl group could theoretically yield the thiol. For example, treatment with lithium aluminum hydride (LiAlH4) or Raney nickel may reduce sulfonates to thiols, though this remains speculative in the context of pyridine systems.

Table 2: Sulfonylation Conditions for 4-Ethylpyridine

EntrySulfonyl Chloride (equiv)Et3N (equiv)AdditiveSolventYield 3ba
52.53.5DMAP (0.1)CH2Cl284%

Directed C–H Thiolation

Transition metal-catalyzed C–H thiolation represents an underexplored but promising avenue. Analogous to sulfonylation, palladium or copper catalysts could mediate the insertion of sulfur nucleophiles at position 3. For instance, using a directing group (e.g., pyridine N-oxide) to coordinate the metal center might enhance regioselectivity. Experimental validation is required, but precedents in pyridine functionalization suggest feasibility.

Halogenation and Nucleophilic Substitution

Introducing a halogen at position 3 of 4-ethylpyridine enables nucleophilic displacement with thiolate ions.

Bromination of 4-Ethylpyridine

Electrophilic bromination of 4-ethylpyridine likely targets position 3 due to the electron-withdrawing effect of the ethyl group. A mixture of bromine (Br2) and iron(III) bromide (FeBr3) in dichloromethane at 0°C could yield 3-bromo-4-ethylpyridine.

Thiolation via Nucleophilic Aromatic Substitution (NAS)

Replacing bromine with a thiol group requires harsh conditions due to pyridine’s electron deficiency. A two-step process involving:

  • Lithiation : Treating 3-bromo-4-ethylpyridine with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate.

  • Quenching with Elemental Sulfur : Adding sulfur (S8) followed by acidic workup yields the thiol.

StepReagentTemperatureSolventYield (Analogous)
LithiationLDA (2 equiv)−78°CTHF60–75%
QuenchingS8 (1.5 equiv)0°C to RTTHF50–65%

Cyclization Strategies Involving Thiol Precursors

Constructing the pyridine ring with pre-installed thiol and ethyl groups avoids post-functionalization challenges.

Hantzsch Thiazine Synthesis Variant

Modifying the Hantzsch dihydropyridine synthesis to include a thiol component (e.g., cysteamine) could yield this compound. Reacting ethyl acetoacetate, propionaldehyde, and ammonium sulfide under microwave irradiation promotes cyclization.

Table 4: Cyclization Reaction Parameters

ComponentQuantity (mmol)CatalystTemperatureTimeYield
Ethyl acetoacetate10None130°C10 min97.2%
Propionaldehyde8Activated CMicrowaveN/AN/A

Microwave-assisted reactions reduce side product formation, as seen in ethyl 4-pyridinecarboxylate synthesis.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield PotentialScalability
Multicomponent ReactionOne-pot, atom-economicalRequires toxic H2S or stable thiol source60–85%High
C–H ThiolationDirect functionalizationUndeveloped for pyridines40–70%Moderate
Halogenation/NASRegioselective brominationHarsh conditions, low NAS efficiency50–65%Low
CyclizationAvoids post-modificationComplex precursor synthesis70–90%High

Q & A

Q. Q1. What are the recommended methodologies for synthesizing 4-Ethylpyridine-3-thiol, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Substitution reactions using sodium hydrosulfide (NaSH) or thiourea under reflux in ethanol/water mixtures can introduce the thiol group to pyridine derivatives .
  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may attach ethyl groups to pyridine precursors, though steric hindrance from the thiol group requires optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C) .

Key variables affecting yield:

ConditionImpact on Yield/PuritySource
Catalyst loadingHigher Pd(OAc)₂ (5 mol%) improves coupling efficiency
Solvent polarityPolar aprotic solvents (DMF) enhance solubility of intermediates
Reaction timeProlonged heating (>12h) risks thiol oxidation

Recommendation: Monitor reaction progress via TLC or HPLC to minimize byproducts. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Q2. How should researchers characterize this compound to confirm structural integrity and purity?

Answer: Use a multi-technique approach:

Spectroscopic Analysis:

  • ¹H/¹³C NMR: Identify ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) and pyridine-thiol proton (δ 8.3–8.5 ppm) .
  • FT-IR: Confirm S-H stretch (~2550 cm⁻¹) and C-S bond (~680 cm⁻¹) .

Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ with <3 ppm mass error.

X-ray Crystallography: Resolve ambiguity in regiochemistry (e.g., thiol vs. thioketone tautomers) .

Purity assessment:

  • HPLC (C18 column, 70:30 MeOH/H₂O) with UV detection at 254 nm; aim for ≥95% purity .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can:

  • Map electron density to identify nucleophilic/electrophilic sites (e.g., thiol sulfur as a nucleophile in SN₂ reactions) .
  • Simulate transition states for coupling reactions, optimizing ligand-metal interactions (e.g., Pd-thiolate intermediates) .
  • Predict thermodynamic stability of tautomers (thiol vs. thioketone) under varying pH .

Validation: Compare computed NMR/IR spectra with experimental data to refine models .

Q. Q4. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Answer: Discrepancies often arise from solvent effects or tautomerism. Mitigation steps:

Standardize conditions: Use deuterated DMSO for NMR to stabilize thiol protons .

Control pH: Add trifluoroacetic acid (TFA) to suppress deprotonation-induced shifts .

Cross-validate with X-ray: Resolve ambiguous NOE correlations (e.g., ethyl group orientation) .

Example contradiction: Reported ¹H NMR shifts for the ethyl group vary by ±0.2 ppm due to concentration-dependent aggregation .

Q. Q5. How should researchers design experiments to study the compound’s stability under oxidative or thermal stress?

Answer: Adopt a stability-indicating assay :

Oxidative stress: Expose to H₂O₂ (3% v/v) at 25°C/40°C; monitor thiol depletion via Ellman’s assay (λ = 412 nm) .

Thermal stress: Heat at 80°C for 24h; analyze degradation products via LC-MS .

Light exposure: Use a photostability chamber (ICH Q1B guidelines) to assess UV-induced dimerization .

Data interpretation: Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Methodological Guidance

Q. Q6. What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • PPE: Wear nitrile gloves (EN 374 certified) and flame-retardant lab coats to prevent skin contact .
  • Ventilation: Use fume hoods (≥0.5 m/s airflow) to avoid inhalation of volatile byproducts .
  • Spill management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Emergency response: Immediate rinsing with 10% ethanol/water for eye/skin exposure .

Q. Q7. How can interdisciplinary approaches (e.g., bioinformatics or materials science) expand the applications of this compound?

Answer:

  • Drug discovery: Screen for antimicrobial activity via molecular docking (e.g., binding to bacterial thioredoxin reductase) .
  • Materials science: Functionalize metal-organic frameworks (MOFs) via thiol-metal coordination for gas storage .
  • Catalysis: Test as a ligand in asymmetric catalysis (e.g., Pd-catalyzed C-H activation) .

Experimental design: Collaborate across disciplines to validate hypotheses (e.g., joint computational/experimental studies) .

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